molecular formula C9H10Cl2F3N B13597810 {[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride

{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride

Cat. No.: B13597810
M. Wt: 260.08 g/mol
InChI Key: FHWSWQBTKGRNKA-UHFFFAOYSA-N
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Description

{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable component in various scientific and industrial applications.

Preparation Methods

The synthesis of {[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride typically involves multiple steps. One common method includes the use of Friedel-Crafts acylation followed by a Clemmensen reduction . The process begins with the acylation of a suitable aromatic compound, followed by the reduction of the acyl group to an alkane.

Chemical Reactions Analysis

{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to the desired biological or chemical effects . The pathways involved in these interactions are often complex and depend on the specific application of the compound.

Comparison with Similar Compounds

{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride can be compared to other compounds containing trifluoromethyl groups, such as trifluoromethane and 1,1,1-trifluoroethane . While these compounds share the trifluoromethyl group, this compound is unique due to the presence of the chlorine and amine groups, which contribute to its distinct chemical and biological properties.

Similar Compounds

Properties

Molecular Formula

C9H10Cl2F3N

Molecular Weight

260.08 g/mol

IUPAC Name

1-[2-chloro-4-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H9ClF3N.ClH/c1-14-5-6-2-3-7(4-8(6)10)9(11,12)13;/h2-4,14H,5H2,1H3;1H

InChI Key

FHWSWQBTKGRNKA-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1)C(F)(F)F)Cl.Cl

Origin of Product

United States

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